2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
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Overview
Description
2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an imidazole ring, a piperidine ring, and a pyridine ring, each contributing to its distinct chemical properties. The trifluoromethyl group attached to the pyridine ring further enhances its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the cyclization of 1-ethyl-2-methylimidazole with appropriate sulfonylating agents. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, requiring precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole or pyridine rings, resulting in the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce partially or fully reduced imidazole or pyridine derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives with varying properties .
Scientific Research Applications
2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylimidazole: This compound shares the imidazole ring but lacks the piperidine and pyridine rings, resulting in different chemical properties and reactivity.
2- (1-Methylimidazol-4-yl)ethanamine: Another imidazole derivative, this compound features an ethylamine group instead of the piperidine and pyridine rings.
Uniqueness
2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine stands out due to its combination of three distinct rings and the presence of a trifluoromethyl group. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N4O3S/c1-3-24-11-17(22-13(24)2)29(26,27)25-9-7-14(8-10-25)12-28-16-6-4-5-15(23-16)18(19,20)21/h4-6,11,14H,3,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKCLRVQSVMKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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